Cas no 2092103-53-0 (3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol)

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 2092103-53-0
- F2198-6155
- 5-cyclopropyl-2-prop-2-ynyl-1H-pyrazol-3-one
- 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
- AKOS026724710
- 1H-Pyrazol-5-ol, 3-cyclopropyl-1-(2-propyn-1-yl)-
-
- インチ: 1S/C9H10N2O/c1-2-5-11-9(12)6-8(10-11)7-3-4-7/h1,6-7,10H,3-5H2
- InChIKey: QJZWCPZTNWZSNW-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2CC2)NN1CC#C
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 321.0±37.0 °C(Predicted)
- 酸性度係数(pKa): 8.51±0.50(Predicted)
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6155-10g |
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |
2092103-53-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F2198-6155-2.5g |
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |
2092103-53-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | C230436-100mg |
3-Cyclopropyl-1-(prop-2-yn-1-yl)-1h-pyrazol-5-ol |
2092103-53-0 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F2198-6155-5g |
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |
2092103-53-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-6155-1g |
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |
2092103-53-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | C230436-500mg |
3-Cyclopropyl-1-(prop-2-yn-1-yl)-1h-pyrazol-5-ol |
2092103-53-0 | 500mg |
$ 320.00 | 2022-04-01 | ||
Life Chemicals | F2198-6155-0.5g |
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |
2092103-53-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | C230436-1g |
3-Cyclopropyl-1-(prop-2-yn-1-yl)-1h-pyrazol-5-ol |
2092103-53-0 | 1g |
$ 475.00 | 2022-04-01 | ||
Life Chemicals | F2198-6155-0.25g |
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |
2092103-53-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 |
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol 関連文献
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-olに関する追加情報
Introduction to 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS No. 2092103-53-0)
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2092103-53-0, belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of pharmacological properties. Pyrazoles serve as key scaffolds in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer effects, among others. The structural motif of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol incorporates both cyclopropyl and propargyl substituents, which are known to enhance the metabolic stability and binding affinity of small molecules to biological targets.
The cyclopropyl group is a three-membered carbon ring that often increases the lipophilicity of a molecule, making it more soluble in lipids and thus more likely to cross cell membranes. This feature is particularly advantageous in drug design, as it can improve the bioavailability of a compound. On the other hand, the propargyl group (propyne derivative) introduces a terminal alkyne functionality, which can participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions, enabling further derivatization and structural optimization.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol with various biological targets with high accuracy. Studies have suggested that this compound may interact with enzymes and receptors involved in metabolic pathways, making it a promising candidate for the development of drugs targeting metabolic disorders. Additionally, its ability to modulate inflammatory pathways has been explored in preclinical studies, indicating potential therapeutic applications in chronic inflammatory diseases.
The synthesis of 3-cyclopropyl-1-(prop-2-yn-1-yH-pyrazol -5 -ol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. One common synthetic route involves the condensation of cyclopropanecarboxaldehyde with propargylamine in the presence of a base catalyst, followed by cyclization with hydrazine hydrate to form the pyrazole core. Further functionalization can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions. The use of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, has improved the efficiency and scalability of producing this compound.
In terms of pharmacokinetic properties, 3-cyclopropyl -1-(prop -2 -yn -1 - yl) - 1 H -pyrazol -5 - ol exhibits favorable solubility parameters and metabolic stability, which are critical factors for drug candidates. Preliminary pharmacokinetic studies have shown that this compound has a reasonable half-life and bioavailability when administered orally. Moreover, its low toxicity profile in animal models suggests that it may be suitable for clinical development without significant safety concerns.
The potential therapeutic applications of 3-cyclopropyl - 1 -( prop - 2 - yn - 1 - yl) - 1 H -pyrazol -5 - ol are diverse and span across multiple disease areas. For instance, its anti-inflammatory properties have been investigated in models of rheumatoid arthritis and inflammatory bowel disease. In addition, preliminary data suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The dual functionality provided by the cyclopropyl and propargyl groups also opens up possibilities for designing molecules with dual-targeting capabilities, where a single compound can modulate multiple disease pathways simultaneously.
Recent research has also highlighted the importance of structure-based drug design in optimizing the activity of 3-cyclopropyl - 1 -( prop - 2 - yn - 1 - yl) - 1 H-pyrazol -5 - ol . By leveraging high-resolution crystal structures of protein targets obtained through X-ray crystallography or cryo-electron microscopy (CryoEM), medicinal chemists can design analogs with improved binding affinity and selectivity. For example, modifications at the propargyl position can fine-tune interactions with specific residues in an enzyme active site or receptor binding pocket. Such targeted modifications have led to significant improvements in drug potency and reduced off-target effects.
The role of computational tools like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations cannot be overstated in modern drug discovery. These tools provide insights into the dynamic behavior of molecules and their interactions with biological targets at an atomic level. For instance, MD simulations have been used to study how 3-cyclopropyl - 1 -( prop - 2 yn 1 yl) 1 H pyrazol 5 ol adopts different conformations upon binding to a protein target. This information is crucial for designing molecules that maintain stable interactions over time.
In conclusion,3-cyclopropyl – 1 -( prop – 2 – yn – 1 – yl) – 1 H –pyrazol –5 – ol (CAS No. 2092103–53–0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of cyclopropyl and propargyl substituents makes it an attractive scaffold for further derivatization and optimization. With ongoing advancements in synthetic methodologies and computational chemistry, this compound holds promise for addressing various therapeutic challenges across multiple disease areas.
2092103-53-0 (3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol) 関連製品
- 1804174-04-6(Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)
- 1806845-38-4(6-(Chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetonitrile)
- 866349-38-4((2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide)
- 1013280-80-2(3,5-dimethoxy-N'-(2-phenylethenesulfonyl)benzohydrazide)
- 1804496-41-0(3-Chloro-4-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine)
- 2680895-67-2(5-Benzyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
- 2171975-25-8(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}furan-2-carboxylic acid)
- 1209440-01-6(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-2-(4-fluorophenoxy)ethylethanediamide)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 2225176-36-1(3-(Pyridin-2-yl)-5-cyclopropylphenylboronic acid)




